molecular formula C8H6F3NO B13049961 (3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine

(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13049961
M. Wt: 189.13 g/mol
InChI Key: ONOKAHLUYBZPFQ-RXMQYKEDSA-N
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Description

(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a fluorinated organic compound that belongs to the class of dihydrobenzofurans. This compound is characterized by the presence of three fluorine atoms at positions 5, 6, and 7 on the benzofuran ring, and an amine group at the 3-position. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Ring: Starting with a suitable precursor, such as a fluorinated phenol, the benzofuran ring is constructed through cyclization reactions.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amination: The amine group is introduced through nucleophilic substitution reactions, often using amine sources like ammonia or primary amines under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, ammonia

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, secondary amines

    Substitution: Alkylated or acylated amines

Scientific Research Applications

(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of (3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    5-Trifluoromethyl-1,2,3-triazoles: These compounds also contain trifluoromethyl groups and are used in similar applications.

    Pyrazole Derivatives: Nitrogen-containing heterocycles with diverse biological activities.

    α-Trifluoromethylstyrenes: Versatile intermediates for the synthesis of complex fluorinated compounds.

Uniqueness

(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to its specific stereochemistry and the presence of multiple fluorine atoms, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

IUPAC Name

(3S)-5,6,7-trifluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H6F3NO/c9-4-1-3-5(12)2-13-8(3)7(11)6(4)10/h1,5H,2,12H2/t5-/m1/s1

InChI Key

ONOKAHLUYBZPFQ-RXMQYKEDSA-N

Isomeric SMILES

C1[C@H](C2=CC(=C(C(=C2O1)F)F)F)N

Canonical SMILES

C1C(C2=CC(=C(C(=C2O1)F)F)F)N

Origin of Product

United States

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